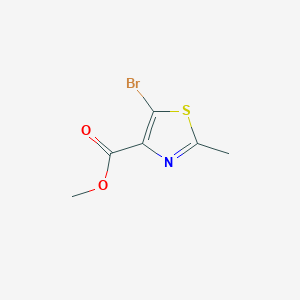
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
Overview
Description
“Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate” is a chemical compound with the molecular formula CHBrNOS. It has an average mass of 222.060 Da and a monoisotopic mass of 220.914597 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .Physical And Chemical Properties Analysis
“this compound” has a density of 1.8±0.1 g/cm³, a boiling point of 276.0±20.0 °C at 760 mmHg, and a flash point of 120.7±21.8 °C. It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthetic Methods and Mechanisms:
- A novel synthesis method for methyl 5-substituted thiazole-4-carboxylates using 3-bromo-2-isocyanoacrylates (BICA) was developed, with the reaction mechanism elucidated (Yamada, Fukui, & Nunami, 1995).
- Synthesis of various thiazole and polythiazolyl derivatives from thiocarboxamide and β-bromoacyl compounds showed that these compounds are promising for the synthesis of polythiazole derivatives (Shin, Nagasaki, Adachi, & Yonezawa, 2003).
Chemical Transformations and Applications:
- The synthesis of novel 2-amino-1,3-thiazole-5-carboxylates utilizing ultrasonic and thermally mediated aminolysis was achieved, expanding the scope of thiazole derivatives (Baker & Williams, 2003).
- Thiazolium-ion based organic ionic liquids (OILs) were developed, promoting the benzoin condensation of benzaldehyde, showcasing a new application in organic synthesis (Davis & Forrester, 1999).
Biological Activity and Potential Therapeutic Applications:
- The synthesis and investigation of the anti-inflammatory and analgesic activities of new imidazothiazole derivatives revealed potential therapeutic applications (Soyer Can et al., 2021).
- Synthesis of bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton showed potential against Alzheimer's disease and diabetes (Ramzan et al., 2018).
Corrosion Inhibition:
- Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate demonstrated effectiveness as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media, indicating its potential in material science (Raviprabha & Bhat, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a complex compound with potential biological activity. Indole derivatives, which share some structural similarities with thiazoles, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets .
Mode of Action
For instance, some indole derivatives have been found to exhibit anti-inflammatory and analgesic activities .
Biochemical Pathways
Given the broad biological activities associated with thiazole and indole derivatives, it is likely that this compound could interact with multiple pathways, leading to diverse downstream effects .
Result of Action
Based on the known biological activities of related compounds, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory and analgesic activities .
properties
IUPAC Name |
methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-3-8-4(5(7)11-3)6(9)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINAXYSMTLVVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586059 | |
| Record name | Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899897-21-3 | |
| Record name | Methyl 5-bromo-2-methyl-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899897-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-methyl-1,3--thiazole-4-carboxylate-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)

![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)










![6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1358189.png)